molecular formula C24H26FN5O2S B2546561 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-12-4

2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2546561
CAS No.: 887220-12-4
M. Wt: 467.56
InChI Key: SVBKCWUQWGKZHS-UHFFFAOYSA-N
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Description

2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-fluorophenyl group, a 4-(4-methoxyphenyl)piperazine moiety, and an ethyl side chain.

The molecule’s structural complexity arises from its fused thiazole-triazole ring system and the spatial arrangement of substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and binding affinity to biological targets.

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(18-6-4-5-7-19(18)25)29-14-12-28(13-15-29)16-8-10-17(32-2)11-9-16/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBKCWUQWGKZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ. This means it binds to these receptors and activates them, leading to changes in gene expression that influence lipid and glucose metabolism.

Biochemical Pathways

Upon activation by this compound, the PPARs modulate the expression of a variety of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The downstream effects include improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation. These changes can have beneficial effects in conditions such as metabolic syndrome, type 2 diabetes, and cardiovascular disease.

Biological Activity

The compound 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that combines a thiazole ring with a 1,2,4-triazole moiety. Its intricate structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

This compound features several functional groups:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their biological activity.
  • Piperazine Ring : Commonly associated with various pharmacological effects.
  • Fluorophenyl and Methoxyphenyl Substituents : These groups may enhance lipophilicity and influence receptor interactions.

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

Antitumor Activity

Studies have shown that thiazole-based compounds demonstrate cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity. For example:

  • Compounds with similar structural features have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .

Antidepressant Properties

Piperazine derivatives are often explored for their antidepressant effects. The incorporation of the piperazine moiety in this compound suggests potential activity in modulating neurotransmitter systems .

Antimicrobial Effects

Thiazoles are recognized for their antimicrobial properties. The unique structure of this compound may enhance its efficacy against bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds indicates that:

  • The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl rings can significantly enhance biological activity.
  • The combination of thiazole and triazole rings appears to provide synergistic effects in terms of potency against various biological targets .

Case Studies

A series of studies have assessed the biological activity of compounds structurally related to This compound :

Compound NameStructure FeaturesBiological ActivityReference
5-(4-Methoxyphenyl)-1H-[1,2,4]triazoleTriazole ring with methoxy substitutionAntimicrobial
3-Fluorophenyl-thiazole derivativeContains fluorophenyl and thiazoleAntitumor
Piperazine-based triazolesIncorporates piperazine with triazoleAntidepressant

Research Findings

Recent findings suggest that:

  • Anticancer Potential : Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Mechanism of Action : Molecular dynamics simulations indicate that these compounds may interact with key proteins involved in cell signaling pathways, enhancing their therapeutic potential against cancer cells .
  • ADME-Tox Properties : Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds, suggesting good drug-like characteristics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazole and triazole rings exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The presence of electron-withdrawing groups such as fluorine enhances the compound's ability to interact with biological targets crucial for cancer progression. The fluorine atom may influence lipophilicity and binding affinity.
  • Case Study : In vitro studies demonstrated significant cytotoxic effects against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. Potent analogs were observed to induce apoptosis through caspase pathway activation.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit moderate anti-inflammatory activity by inhibiting pro-inflammatory cytokines in macrophage models.
  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a critical role in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the aromatic rings significantly affect biological activity:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., F)Enhance cytotoxicity
Alkyl groupsImprove solubility
Aromatic ringsIncrease binding affinity

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this one exhibit good gastrointestinal absorption and moderate bioavailability profiles. These characteristics are crucial for their potential therapeutic applications.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of thiazolo[3,2-b][1,2,4]triazoles highlighted their effectiveness against different cancer cell lines. The most effective compounds were noted for their ability to induce apoptosis in cancer cells through specific signaling pathways.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. It was found to inhibit key pro-inflammatory cytokines in experimental models, showcasing its potential as a therapeutic agent for inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and fluorophenyl groups enable nucleophilic substitution under specific conditions. For example:

  • Piperazine Ring Functionalization : The secondary amine in the piperazine moiety reacts with electrophiles like alkyl halides or acyl chlorides. Analogs with 4-fluorophenyl-piperazine derivatives undergo alkylation to form quaternary ammonium salts, enhancing solubility in polar solvents.

  • Fluorophenyl Group Reactivity : The 2-fluorophenyl substituent participates in aromatic nucleophilic substitution (SNAr) with strong nucleophiles (e.g., hydroxide, amines) at elevated temperatures, though reactivity is reduced compared to para-substituted analogs.

Table 1: Nucleophilic Substitution Outcomes in Analogs

ReactantConditionsProductYield (%)Source
Piperazine + CH₃IDMF, 60°C, 12 hrN-Methylpiperazine derivative78
2-Fluorophenyl + KNH₂NH₃(l), −33°C, 3 hr2-Aminophenyl derivative42

Hydrogen Bonding and Complexation

The thiazolo-triazole core acts as a hydrogen-bond acceptor, facilitating interactions with biological targets and metal ions:

  • Enzyme Binding : The triazole N3 and thiazole S atoms form hydrogen bonds with protease active sites, as observed in antimicrobial studies of similar compounds .

  • Metal Chelation : The compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen and sulfur atoms, forming complexes with potential catalytic applications .

Electrophilic Aromatic Substitution

The methoxyphenyl and fluorophenyl groups undergo electrophilic substitution, though regioselectivity varies:

  • Methoxyphenyl Ring : Activating methoxy groups direct electrophiles (e.g., nitronium ions) to para positions, yielding nitro derivatives.

  • Fluorophenyl Ring : Deactivating fluorine reduces reactivity, but bromination occurs at the meta position under harsh conditions (Br₂, FeBr₃).

Table 2: Electrophilic Substitution Trends

Aromatic GroupReactionPositionRate Relative to Benzene
4-MethoxyphenylNitrationPara12× faster
2-FluorophenylBrominationMeta0.3× slower

Oxidation and Reduction

  • Oxidation : The ethyl group oxidizes to a carboxylic acid under strong oxidizing agents (KMnO₄, H₂SO₄), confirmed via IR spectroscopy (C=O stretch at 1705 cm⁻¹).

  • Reduction : The triazole ring resists reduction, but catalytic hydrogenation (H₂/Pd-C) reduces the thiazole double bond, altering biological activity .

Biological Interactions and Pharmacological Reactivity

  • Antimicrobial Activity : Analogous compounds inhibit bacterial growth (MIC: 3.125–16 µg/mL) via disruption of cell wall synthesis, attributed to fluorine’s electron-withdrawing effects .

  • Enzyme Inhibition : The triazole moiety binds to fungal cytochrome P450 enzymes, as shown in studies of similar derivatives (IC₅₀: 0.0087–0.0309 g/L) .

Table 3: Structure-Activity Relationship (SAR) Insights

Functional GroupModificationEffect on Bioactivity
2-FluorophenylReplacement with Cl↑ Antifungal potency (MIC ↓30%)
Piperazine N-substituentMethylation↓ Solubility, ↑ Lipophilicity

Degradation Pathways

  • Hydrolysis : The compound degrades in acidic conditions (pH <3) via cleavage of the piperazine-methyl bond, forming thiazolo-triazole and fluorophenyl fragments.

  • Photodegradation : UV exposure (λ=254 nm) induces C-F bond cleavage, generating phenolic byproducts.

Key Findings from Research

  • Fluorine’s position (ortho vs. para) significantly impacts electrophilic substitution rates and antimicrobial efficacy .

  • Piperazine functionalization enhances binding to neurological targets (e.g., serotonin receptors) in analogs.

  • The ethyl group’s oxidation to carboxylic acid increases water solubility but reduces membrane permeability .

Comparison with Similar Compounds

Key Observations:

Similarly, the target compound’s 2-fluorophenyl group introduces ortho-substitution effects, which may disrupt planarity compared to para-substituted analogues, affecting receptor binding . The 4-methoxyphenyl moiety in the target compound adds electron-donating methoxy groups, which could enhance interactions with serotonin or dopamine receptors compared to halogenated analogues .

Conformational Flexibility :

  • Both Compounds 4 and 5 exhibit two independent molecules in the asymmetric unit, with one fluorophenyl group oriented perpendicular to the molecular plane. This suggests that steric hindrance from bulky substituents (e.g., chlorine in Compound 4) or ortho-substitution (as in the target compound) may induce similar conformational distortions .

The target compound’s crystallization behavior may follow this trend, though the methoxyphenyl group could introduce additional hydrogen-bonding interactions.

Hypothesized Pharmacological Differences

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • Metabolic Stability : The ethyl group at position 2 may improve metabolic stability compared to methyl or hydrogen substituents in related triazole derivatives.

Preparation Methods

Thiazolo[3,2-b]Triazol-6-Ol Synthesis

The thiazolo-triazole core is constructed via sequential cyclization reactions. A validated approach involves:

  • Thiazole Ring Formation : Cyclocondensation of ethyl 2-aminothiazole-4-carboxylate with α-bromoketones in ethanol under reflux (4–6 hours). For example, reacting ethyl bromopyruvate with thiourea yields thiazole intermediates, which are subsequently cyclized with hydrazine derivatives.
  • Triazole Ring Closure : Hydrazine intermediates undergo cyclization with carboxylic acids or acyl chlorides. Lithium hydroxide-mediated hydrolysis of ester groups (e.g., ethyl to carboxylate) facilitates this step.

Key Reaction Conditions :

Step Reagents Solvent Temperature Yield
Thiazole formation Thiourea, α-bromoketones Ethanol Reflux 70–75%
Triazole cyclization LiOH·H₂O THF/H₂O 0–25°C 65–80%

Benzhydryl Moiety Assembly

Friedel-Crafts Alkylation

The benzhydryl linker [(2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl] is installed via Friedel-Crafts alkylation:

  • Electrophile : Chloromethyl intermediate generated in situ from 2-fluorobenzaldehyde and thionyl chloride.
  • Conditions : Anhydrous AlCl₃ catalyzes the reaction in dichloromethane at −10°C to 25°C.

Side Reactions :

  • Competing ortho-substitution is suppressed by using bulky Lewis acids like FeCl₃, reducing byproducts to <5%.

Final Coupling and Functionalization

Amide Bond Formation

The thiazolo-triazole core is coupled to the benzhydryl-piperazine fragment using carbodiimide chemistry:

  • Activation : Carboxylic acid derivatives of the core react with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product in 72% purity, improved to 95% via recrystallization in ethanol/water.

Scalability :

  • Continuous flow reactors enhance reproducibility at industrial scales, reducing reaction times from 24 hours to 2 hours.

Industrial Production and Optimization

Catalytic Advancements

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups with >90% regioselectivity, replacing traditional Friedel-Crafts methods in some protocols.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic intermediates, achieving enantiomeric excess (ee) >98% for chiral variants.

Economic Considerations :

Method Cost (USD/g) Purity
Traditional stepwise 120 95%
Flow chemistry 85 97%

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 7.82 (s, 1H, triazole-H), δ 4.25 (q, 2H, ethyl-CH₂), δ 3.76 (s, 3H, methoxy-OCH₃).
  • HPLC-MS : [M+H]⁺ at m/z 468.2 confirms molecular weight.

Purity Standards :

Technique Threshold
HPLC ≥99%
Elemental analysis ±0.4%

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